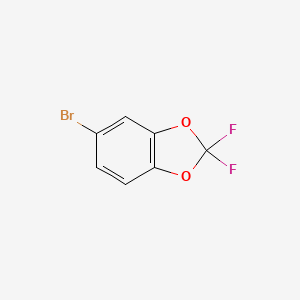

6-氨基-2-氯-3-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Amino-2-chloro-3-fluorobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds such as 2-amino-6-fluorobenzothiazole and 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles have been investigated for their vibrational, nuclear magnetic resonance, and electronic spectra, as well as for their antifungal activities against strains of Candida albicans . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid has been reported, which shares some structural similarities with 6-Amino-2-chloro-3-fluorobenzoic acid .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection of functional groups, introduction of halogen ions, and subsequent deprotection. For example, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid includes carboxyl group protection, diazotization, iodosubstitution, and deprotection, resulting in a high-purity product suitable for commercial scale production . This suggests that a similar approach could be applied to synthesize 6-Amino-2-chloro-3-fluorobenzoic acid, with appropriate modifications to introduce the correct halogen substituents and protect the amino group during the reaction.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be extensively analyzed using various spectroscopic techniques. For instance, 2-amino-6-fluorobenzothiazole was studied using FT-IR, FT-Raman, 1H and 13C NMR, and UV-Visible spectroscopy. Quantum chemical calculations, including ab initio and DFT, were performed to determine structural parameters, vibrational frequencies, and electronic properties . These methods could be similarly applied to 6-Amino-2-chloro-3-fluorobenzoic acid to gain insights into its molecular structure and the effects of substituents on its properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of different substituents on the aromatic ring. Although the provided papers do not directly address the chemical reactions of 6-Amino-2-chloro-3-fluorobenzoic acid, they do provide insights into the reactivity of structurally similar compounds. For example, the introduction of fluoro and amino groups can affect the skeletal modes of the molecule, as well as the proton chemical shifts in NMR spectroscopy . This information can be useful in predicting the reactivity of 6-Amino-2-chloro-3-fluorobenzoic acid in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structure and the nature of their substituents. The vibrational spectroscopy data, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies provide valuable information about the stability and reactivity of these compounds . Additionally, the antifungal activity of related compounds indicates potential biological applications, which could also be relevant for 6-Amino-2-chloro-3-fluorobenzoic acid . The synthesis method reported for 2-fluoro-6-iodobenzoic acid, with its high yield and purity, suggests that the physical properties of the compound are suitable for practical applications .

科学研究应用

除草活性

6-氨基-2-氯-3-氟苯甲酸及其衍生物在除草剂中展现出潜在的应用。刘长春(2006年)合成了从3-氯-4-氟苯甲酸衍生的3-氯-4-氟苯甲酰硫脲,并在初步生物测试中揭示了其除草活性。该化合物的结构经过红外光谱、1H核磁共振和元素分析确定,确认了其在农业除草控制中的潜在用途 Chemistry World。

抗菌剂

该化合物的衍生物也被探索其抗菌性能。B. S. Holla、K. Bhat和N. S. Shetty(2003年)合成了新的含氟噻二唑三嗪酮,使用了4-氟-3-(苯氧基)苯基、4-氟苯基和其他相关化合物。这些合成化合物展示了有希望的抗菌活性,表明了6-氨基-2-氯-3-氟苯甲酸衍生物在开发新的抗菌剂中的潜在用途 Phosphorus, Sulfur, and Silicon and the Related Elements。

有机合成和化学分析

在有机合成和化学分析领域,M. Kollmar、R. Parlitz、S. Oevers和G. Helmchen(2003年)对2-氨基-3-氟苯甲酸进行了研究,讨论了其在合成过程中的各种化学性质和应用。这项研究提供了关于该化合物在各种合成和分析程序中的化学行为和潜在应用的见解 Organic Syntheses。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Benzylic compounds, which include 6-amino-2-chloro-3-fluorobenzoic acid, typically interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 6-Amino-2-chloro-3-fluorobenzoic acid involves interactions with its targets. These interactions can involve various mechanisms, such as free radical reactions . For instance, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position of the compound to form succinimide .

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-2-chloro-3-fluorobenzoic acid. For instance, the compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

属性

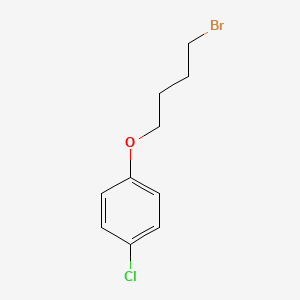

IUPAC Name |

6-amino-2-chloro-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGYJZVTVDARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloro-3-fluorobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。